Cas no 29194-89-6 (3-azepan-1-ylpropan-1-ol)

3-Azepan-1-ylpropan-1-ol is a versatile heterocyclic compound featuring a seven-membered azepane ring linked to a propanol moiety. This structure imparts favorable solubility in polar solvents, making it useful as an intermediate in organic synthesis and pharmaceutical applications. Its secondary amine functionality allows for further derivatization, while the hydroxyl group enhances reactivity in esterification or etherification reactions. The compound’s balanced lipophilicity and polarity contribute to its potential in drug design, particularly for modifying pharmacokinetic properties. It is typically handled under standard laboratory conditions, with stability under inert atmospheres. Suitable for research-scale applications, it offers a flexible scaffold for developing bioactive molecules or specialty chemicals.
3-azepan-1-ylpropan-1-ol structure
3-azepan-1-ylpropan-1-ol structure
Product Name:3-azepan-1-ylpropan-1-ol
CAS No:29194-89-6
MF:C9H19NO
MW:157.253262758255
MDL:MFCD08059808
CID:1086310
PubChem ID:10558885
Update Time:2025-06-13

3-azepan-1-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(Azepan-1-yl)propan-1-ol
    • 3-Azepan-1-ylpropan-1-ol
    • 3-azepan-1-ylpropan-1-ol(SALTDATA: FREE)
    • 3-hexahydroazepin-1-yl-propan-1-ol
    • Hexahydro-1H-azepin-1-propanol
    • 3-(Hexahydro-1H-azepin-1-yl)-1-propanol
    • CS-0271735
    • 29194-89-6
    • SCHEMBL1098241
    • G78817
    • 3-Azepan-1-ylpropan-1-ol, AldrichCPR
    • BS-35893
    • 3-(1-Azepanyl)-1-propanol
    • CHEMBRDG-BB 4010638
    • EN300-1247844
    • AKOS009029979
    • 1H-Azepine-1-propanol, hexahydro-
    • KXFQCMKAQXWNSL-UHFFFAOYSA-N
    • DTXSID60441657
    • N-(3-hydroxypropyl)azepane
    • DA-18656
    • MFCD08059808
    • 3-azepan-1-ylpropan-1-ol
    • MDL: MFCD08059808
    • Inchi: 1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2
    • InChI Key: KXFQCMKAQXWNSL-UHFFFAOYSA-N
    • SMILES: OCCCN1CCCCCC1

Computed Properties

  • Exact Mass: 157.14700
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 87.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • Density: 0.943
  • Boiling Point: 258.178°C at 760 mmHg
  • Flash Point: 113.412°C
  • Refractive Index: 1.472
  • PSA: 23.47000
  • LogP: 1.18270

3-azepan-1-ylpropan-1-ol Security Information

3-azepan-1-ylpropan-1-ol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-azepan-1-ylpropan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:29194-89-6)3-azepan-1-ylpropan-1-ol
Order Number:A1181021
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:46
Price ($):492.0
Email:sales@amadischem.com

Additional information on 3-azepan-1-ylpropan-1-ol

Introduction to 3-azepan-1-ylpropan-1-ol (CAS No. 29194-89-6) and Its Emerging Applications in Chemical Biology

3-Azepan-1-ylpropan-1-ol, identified by the chemical abstracts service number 29194-89-6, is a heterocyclic compound featuring a azepane ring system linked to a propan-1-ol moiety. This unique structural motif has garnered significant attention in the field of chemical biology due to its potential as a pharmacophore and intermediate in drug discovery. The compound’s ability to mimic natural biomolecules while offering distinct chemical properties makes it a valuable candidate for developing novel therapeutic agents.

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is known for its structural stability and ability to interact with biological targets in a manner similar to other saturated heterocycles such as piperidine and pyrrolidine. The introduction of the propan-1-ol side chain enhances the compound’s solubility and bioavailability, making it more suitable for pharmaceutical applications. This combination of features has positioned 3-azepan-1-ylpropan-1-ol as a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 3-azepan-1-ylpropan-1-ol with various biological targets. Studies suggest that this compound exhibits potential binding interactions with enzymes and receptors involved in metabolic pathways, inflammation, and neurodegenerative diseases. These findings align with the growing interest in structure-based drug design, where the precise arrangement of atoms in a molecule can dictate its biological activity.

In the realm of drug discovery, 3-azepan-1-ylpropan-1-ol has been explored as a precursor for synthesizing more complex derivatives with enhanced pharmacological properties. The flexibility of the azepane ring allows for modifications at multiple positions, enabling the creation of libraries of analogs with tailored biological activities. For instance, functionalization at the 3-position of the azepane ring has been shown to modulate receptor binding affinity, while substitutions on the propan-1-ol moiety can influence metabolic stability and pharmacokinetic profiles.

The synthesis of 3-azepan-1-ylpropan-1-ol involves multi-step organic transformations that highlight its synthetic utility. Traditional methods include nucleophilic substitution reactions followed by reduction steps to introduce the hydroxyl group at the 1-position. However, modern synthetic approaches have leveraged transition-metal catalysis and asymmetric methodologies to improve yield and enantioselectivity. These advancements not only streamline the production process but also enhance the scalability of 3-azepan-1-ylpropan-1-ol for industrial applications.

One of the most compelling aspects of 3-Azepan-l-propan-l -ol (CAS No. 29l94-l89-l6) is its potential application in addressing unmet medical needs. Emerging research indicates that derivatives of this compound may exhibit anti-inflammatory, analgesic, and neuroprotective effects. For example, modifications designed to enhance interactions with cyclooxygenase (COX) enzymes could lead to novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects compared to existing therapies.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 3-Azepan-l-propan-l -ol (CAS No. 29l94-l89-l6) by enabling rapid testing against large libraries of biological targets. This approach has identified several promising hits that warrant further optimization through structure-based drug design principles. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can refine lead compounds into potent therapeutic agents.

The safety profile of 3-Azepan-l-propan-l -ol (CAS No. 29l94-l89-l6) is another critical consideration in its development as a pharmaceutical intermediate. Preliminary toxicological studies have demonstrated moderate oral toxicity but low systemic exposure upon administration, suggesting potential for further investigation into its therapeutic applications. Additional research is needed to evaluate long-term effects and identify any possible metabolic pathways that may influence its disposition in vivo.

The versatility of 3-Azepan-l-propan-l -ol (CAS No. 29l94-l89-l6) extends beyond medicinal chemistry into materials science and agrochemical applications. Its unique structural features make it an attractive building block for designing novel polymers with enhanced mechanical properties or agrochemicals with improved environmental compatibility. Such interdisciplinary approaches highlight the broad utility of this compound across multiple scientific domains.

In conclusion,3-Azepan-l-propan-l -ol (CAS No .29l94 - l89 - l6) represents a fascinating compound with significant potential in chemical biology and drug discovery . Its structural features , synthetic accessibility ,and promising biological activities position it as a valuable asset for researchers seeking innovative solutions . As our understanding of molecular interactions continues to evolve , so too will our ability to harness compounds like this one for therapeutic purposes . The future undoubtedly holds exciting possibilities for further exploration into all aspects related .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:29194-89-6)3-azepan-1-ylpropan-1-ol
A1181021
Purity:99%
Quantity:25g
Price ($):492.0
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